2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride
Description
2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride (CAS: Not explicitly provided; structurally related to compounds in ) is a benzoyl chloride derivative featuring a 2,6-dichlorobenzyloxy substituent. This compound is a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure combines a benzoyl chloride core with a 2,6-dichlorobenzyl ether group, conferring high electrophilicity and lipophilicity. It has been utilized in the synthesis of antifungal agents such as isoconazole (1-[(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole) .
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-11-5-3-6-12(16)10(11)8-19-13-7-2-1-4-9(13)14(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAYYQADJCHQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242639 | |
| Record name | 2-[(2,6-Dichlorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160250-91-8 | |
| Record name | 2-[(2,6-Dichlorophenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,6-Dichlorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 2-[(2,6-Dichlorobenzyl)oxy]benzoyl Precursor
Williamson Ether Synthesis is the preferred method to form the ether linkage. This involves nucleophilic substitution of 2,6-dichlorobenzyl bromide with a hydroxy-substituted benzoyl compound or its derivative.
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- Use of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydroxyl group.
- Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (nitrogen or argon) to prevent moisture and oxidation.
- Temperature maintained between 60°C and 80°C.
- Reaction time ranges from 6 to 12 hours.
- Monitoring of the reaction progress by thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1) as the eluent.
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- Phase-transfer catalysts such as tetrabutylammonium bromide can enhance the reaction rate.
- Strict moisture control is crucial to avoid hydrolysis of the benzyl bromide intermediate.
- Purification by column chromatography (silica gel) followed by recrystallization from ethanol/hexane mixtures improves purity and yield.
Conversion to this compound
The benzoyl chloride moiety is typically introduced by chlorination of the corresponding carboxylic acid or benzoyl precursor using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
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- The reaction is performed under an inert atmosphere to prevent side reactions.
- Refluxing the mixture for several hours ensures complete conversion.
- Removal of excess chlorinating agent and byproducts by distillation or vacuum evaporation.
- The product is typically purified by vacuum distillation or recrystallization.
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- Large-scale production may involve batch or continuous processes.
- Purification steps such as reduced pressure distillation ensure high purity.
- Quality control includes gas chromatography (GC) to verify the absence of unreacted starting materials and impurities.
Supporting Research Findings and Data
Summary of Key Advantages and Challenges
| Aspect | Advantages | Challenges |
|---|---|---|
| Williamson Ether Synthesis | High selectivity, well-established method | Requires strict moisture control |
| Use of strong bases | Efficient deprotonation of hydroxyl groups | Handling of reactive bases (safety concerns) |
| Chlorination to acid chloride | High yield, straightforward reaction | Requires careful removal of excess reagents |
| Purification methods | Effective removal of impurities | May require multiple steps for high purity |
Chemical Reactions Analysis
2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Esterification: It can react with alcohols to form esters, a common reaction in organic synthesis.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding benzoic acid derivative.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and solvents like dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming stable amide or ester bonds. This reactivity is utilized in various synthetic applications to modify molecules and create new compounds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Positional Isomers: Dichlorinated Benzyl/Benzoyl Derivatives
The position of chlorine atoms on the benzyl or benzoyl group significantly impacts reactivity and applications. Key comparisons include:
Key Observations :
- Reactivity: The 2,6-dichloro substitution enhances electrophilicity due to electron-withdrawing effects, making 2,6-dichlorobenzyl bromide 2–3× more reactive than non-halogenated benzyl halides in esterification .
- Lipophilicity : Esters derived from 2,6-dichlorobenzyl groups (e.g., di(2,6-dichlorobenzyl) folic acid esters) exhibit higher lipophilicity (LogP >5) compared to 2,4-dichloro analogs, improving solubility in organic solvents .
Functional Group Variants: Benzyl Ethers vs. Benzoyl Chlorides
Key Observations :
- Synthetic Utility : The benzoyl chloride group in this compound enables facile amide or ester bond formation, critical for drug synthesis (e.g., isoconazole nitrate, a European Pharmacopoeia-listed impurity) .
- Safety : 2,6-Dichlorobenzyl bromide (97% purity) is commercially available but requires careful handling due to lachrymatory properties, unlike less reactive 2,6-dichlorobenzyl esters .
Antifungal Agents
- Isoconazole (derived from this compound): Exhibits broad-spectrum antifungal activity (MIC₉₀: 0.5–2 µg/mL against Candida spp.) due to the lipophilic 2,6-dichlorobenzyl group enhancing membrane penetration .
- Bifonazole : A structural analog with a single chlorine atom; lower lipophilicity (LogP: 4.2 vs. 5.1 for isoconazole) correlates with reduced efficacy in dermatophyte infections .
Patent Trends
Recent patents (e.g., EP 24179210.0) highlight derivatives of this compound in bronchodilators (e.g., 4-{(1R)-2-[(6-{2-[(2,6-dichlorobenzyl)oxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol), leveraging its stability in formulations .
Physicochemical Properties and Handling
Handling Notes:
Biological Activity
2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride is a synthetic organic compound with the molecular formula C₁₄H₉Cl₃O₂ and a molecular weight of approximately 315.58 g/mol. This compound features a benzoyl chloride group linked to a 2,6-dichlorobenzyl moiety through an ether bond, making it a candidate for various biological applications, particularly in proteomics and organic synthesis. Its acyl chloride functionality suggests potential as an acylating agent in biochemical reactions.
The primary mechanism of action for this compound lies in its ability to act as an acylating agent. This property allows it to modify proteins by attaching the benzoyl group to specific amino acid residues, facilitating studies on protein interactions and functions. Such modifications can enhance protein solubility and stability, making it valuable in analytical chemistry and therapeutic development.
Biological Applications
While specific biological activities of this compound are not extensively documented, its structural characteristics suggest several potential applications:
- Proteomics Research : The compound is utilized for modifying proteins and peptides, aiding in the identification and purification processes.
- Antimicrobial Properties : The presence of the dichlorobenzyl group implies possible antimicrobial or anti-inflammatory activities, warranting further investigation into its efficacy against various pathogens.
- Synthetic Precursor : It can serve as a precursor for synthesizing more complex molecules, allowing for the introduction of desired functionalities in drug development.
Comparative Analysis
To understand its biological activity better, it is essential to compare this compound with structurally similar compounds. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride | C₁₄H₉Cl₃O₂ | Different position of the ether linkage; potential variation in biological activity |
| 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride | C₁₄H₈BrCl₃O₂ | Bromine substitution may influence reactivity and properties |
| 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride | C₁₄H₉Cl₄O₂ | Additional chlorine may enhance certain chemical properties |
Case Studies
Research into the biological activity of related compounds has yielded insights that may be applicable to this compound:
Q & A
Q. What are the key synthetic applications of 2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride in organic chemistry?
This compound is widely used as an acylating agent in esterification reactions. For example, it facilitates the synthesis of 4-alkoxybenzyl alcohol polystyrene resins by reacting with Fmoc-protected amino acids, enabling solid-phase peptide synthesis . Its high reactivity, attributed to the electron-withdrawing dichlorobenzyl group, allows efficient coupling even under mild conditions. Methodologically, reactions should be conducted in anhydrous solvents (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts .
Q. What safety protocols are essential when handling this compound?
The compound is corrosive and classified as a Skin Corrosion Category 1B hazard. Required precautions include:
- PPE : N95 respirator, chemically resistant gloves (e.g., nitrile), and tight-seal goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize spills with sodium bicarbonate and collect residues in labeled hazardous waste containers .
- Storage : Keep in a cool, dry place away from moisture to prevent hydrolysis .
Q. How can researchers verify the purity of this compound before use in sensitive reactions?
Analytical techniques include:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
- NMR : Confirm structural integrity via characteristic peaks (e.g., benzoyl chloride carbonyl at ~170 ppm in NMR) .
- Titration : Quantify active chloride content using silver nitrate titration .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during esterification with sterically hindered substrates?
- Solvent Choice : Use polar aprotic solvents (e.g., THF) to enhance nucleophilicity of hindered alcohols .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Temperature Control : Maintain 0–5°C to suppress side reactions like hydrolysis or over-acylation . Evidence from dichlorobenzyl bromide esterification shows that steric hindrance is mitigated by the compound’s electrophilic reactivity, enabling clean product formation .
Q. What strategies are effective for identifying and quantifying impurities in pharmaceutical derivatives of this compound?
- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed benzoic acid derivatives) with a limit of detection (LOD) < 0.1% .
- Isotopic Labeling : Use -labeled analogs to track degradation pathways during stability studies .
- Regulatory Alignment : Follow EP/USP guidelines for impurity profiling, focusing on genotoxic alerts (e.g., residual dichlorobenzyl halides) .
Q. How does computational modeling aid in predicting the reactivity of this compound with nucleophiles?
- DFT Calculations : Simulate transition states to predict regioselectivity in reactions with amines or alcohols. The electron-deficient benzoyl group favors nucleophilic attack at the carbonyl carbon .
- Solvent Effects : COSMO-RS models can optimize solvent selection by simulating solvation free energy .
Q. What are the environmental and regulatory considerations for disposing of waste containing this compound?
- Waste Classification : Classify as a Corrosive Solid (UN3261) under DOT regulations .
- Neutralization : Treat with excess aqueous NaOH to convert residual chloride into benign salts before disposal .
- Documentation : Maintain records per REACH and TSCA guidelines, as the compound is not listed under SVHC but requires hazard communication .
Methodological Notes
- Contradictions in Reactivity : While 2,6-dichlorobenzyl derivatives are highly reactive in esterification, their hydrolysis sensitivity necessitates strict anhydrous conditions .
- Data Gaps : Limited studies exist on long-term stability in polar solvents; empirical testing (e.g., accelerated stability studies) is recommended for novel applications .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
